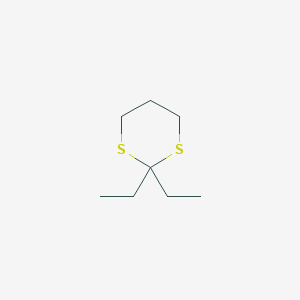

2,2-Diethyl-1,3-dithiane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63882-91-7 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2,2-diethyl-1,3-dithiane |

InChI |

InChI=1S/C8H16S2/c1-3-8(4-2)9-6-5-7-10-8/h3-7H2,1-2H3 |

InChI Key |

MCRGFGSNLDLCKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(SCCCS1)CC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of 2,2-Diethyl-1,3-dithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Diethyl-1,3-dithiane. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structure and Proton/Carbon Numbering:

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.85 | t | 4H | H-4, H-6 |

| ~ 1.90 | p | 2H | H-5 |

| ~ 1.75 | q | 4H | H-3, H-7 |

| ~ 0.95 | t | 6H | H-8 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55.0 | C-2 |

| ~ 32.0 | C-4, C-6 |

| ~ 26.0 | C-5 |

| ~ 25.0 | C-3, C-7 |

| ~ 8.0 | C-8 |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H (sp³) stretching |

| 1460 - 1440 | Medium | C-H bending (CH₂) |

| 1380 - 1365 | Medium | C-H bending (CH₃) |

| 1280 - 1200 | Medium | C-C stretching |

| 700 - 600 | Medium-Weak | C-S stretching |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 147 | [M - C₂H₅]⁺ |

| 119 | [M - C₄H₉]⁺ |

| 106 | [C₄H₁₀S₂]⁺ |

| 87 | [C₄H₇S]⁺ |

| 59 | [C₂H₃S]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover the range of -10 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a single drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Mount the sample assembly in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 2,2-Diethyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethyl-1,3-dithiane is a sulfur-containing heterocyclic organic compound. As a derivative of 1,3-dithiane, it serves as a valuable intermediate in organic synthesis, primarily as a protected form of diethyl ketone. This technical guide provides comprehensive information on its chemical identity, synthesis, and key applications in research and development.

Chemical Identification and Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its identification and handling.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63882-91-7 |

| Molecular Formula | C₈H₁₆S₂ |

| Molecular Weight | 176.34 g/mol |

| Canonical SMILES | CCC1(CC)SCCCS1 |

| InChI | InChI=1S/C8H16S2/c1-3-8(4-2)9-6-5-7-10-8/h3-7H2,1-2H3 |

| InChIKey | MCRGFGSNLDLCKS-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through the thioacetalization of diethyl ketone (3-pentanone) with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst. This reaction is a standard method for the protection of carbonyl groups.[1] A detailed experimental protocol, adapted from a well-established procedure for the synthesis of the parent 1,3-dithiane, is provided below.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl ketone (3-pentanone)

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Glacial acetic acid

-

Chloroform

-

10% Aqueous potassium hydroxide

-

Anhydrous potassium carbonate

-

Methanol

Procedure:

-

A three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel is charged with a mixture of boron trifluoride diethyl etherate (e.g., 0.3 moles), glacial acetic acid (e.g., 0.6 moles), and chloroform (e.g., 100 mL).

-

The solution is heated to reflux with vigorous stirring.

-

A solution of 1,3-propanedithiol (e.g., 0.25 moles) and diethyl ketone (e.g., 0.27 moles) in chloroform (e.g., 400 mL) is added dropwise from the dropping funnel over several hours.

-

After the addition is complete, the reaction mixture is cooled to room temperature.

-

The mixture is washed successively with water, 10% aqueous potassium hydroxide, and again with water.

-

The organic layer is dried over anhydrous potassium carbonate.

-

The chloroform is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from methanol or by vacuum distillation to yield pure this compound.

Spectroscopic Data

| Spectroscopic Data | Predicted Values |

| ¹³C NMR | δ (ppm): ~8-12 (CH₃), ~30-35 (CH₂-CH₃), ~45-50 (S-CH₂-C), ~25-30 (S-CH₂-CH₂-C), Quaternary C at ~50-60 |

| Mass Spectrometry (EI) | m/z (%): 176 (M⁺), 147 ([M-C₂H₅]⁺), 118 ([M-C₂H₅-C₂H₅]⁺), 106, 87 |

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a protecting group for the carbonyl functionality of diethyl ketone.[1] The dithiane group is stable to a wide range of nucleophilic and basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.

The logical workflow for the use of this compound as a protecting group is illustrated in the following diagram.

Caption: Workflow for the use of this compound as a protecting group.

Signaling Pathways and Drug Development

Currently, there is no specific, publicly available research detailing the direct involvement of this compound in defined signaling pathways or as a key component in drug development pipelines. Its utility in this context is primarily as a synthetic intermediate for the construction of more complex molecules that may have biological activity.

The synthesis of this compound follows a straightforward and well-established chemical transformation. The logical flow of this synthesis is depicted below.

Caption: Synthesis of this compound.

Conclusion

This compound is a compound with a well-defined role in organic synthesis as a protecting group for diethyl ketone. While its direct biological applications have not been extensively explored, its utility as a building block in the synthesis of more complex molecules makes it a relevant compound for researchers in synthetic and medicinal chemistry. The provided synthesis protocol and predicted spectroscopic data offer a solid foundation for its preparation and characterization in a laboratory setting.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 2,2-Diethyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2,2-diethyl-1,3-dithiane, a heterocyclic compound with applications in organic synthesis. The document details its structural characteristics, including anticipated bond lengths and angles, and explores its conformational dynamics, primarily the stable chair conformation of the 1,3-dithiane ring. Methodologies for its synthesis and structural elucidation via spectroscopic techniques are presented, offering a foundational resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a sulfur-containing heterocyclic organic compound. The 1,3-dithiane core structure is a valuable functional group in organic chemistry, often utilized as a protecting group for carbonyl compounds and as a precursor to acyl anion equivalents. The presence of two ethyl groups at the C2 position introduces specific steric and electronic effects that influence the molecule's conformation, reactivity, and potential applications. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior and designing novel synthetic strategies.

Molecular Structure

The molecular formula for this compound is C₈H₁₆S₂.[1] Its molecular weight is 176.3 g/mol .[1] The core of the molecule consists of a six-membered ring containing two sulfur atoms and four carbon atoms. Two ethyl groups are attached to the carbon atom at the 2-position (C2).

Connectivity and Numbering

The atoms of the 1,3-dithiane ring are numbered starting from one of the sulfur atoms as position 1, proceeding towards the carbon atom bearing the substituents.

Diagram of Atomic Numbering in this compound

Caption: Atomic numbering scheme for the this compound ring.

Bond Lengths and Angles

| Bond | Expected Length (Å) |

| C-S | 1.81 - 1.83 |

| C-C (ring) | 1.52 - 1.54 |

| C-C (ethyl) | 1.53 - 1.55 |

| C-H | 0.96 - 1.00 |

| Angle | Expected Value (°) |

| C-S-C | 98 - 102 |

| S-C-S | 110 - 114 |

| S-C-C | 108 - 112 |

| C-C-C (ring) | 110 - 114 |

| C-C-C (ethyl) | 108 - 112 |

Conformation

The six-membered 1,3-dithiane ring, analogous to cyclohexane, can adopt several conformations, including chair, boat, and twist-boat. Due to the minimization of torsional and steric strain, the chair conformation is the most stable and predominant form for 1,3-dithiane and its derivatives.

The presence of the two ethyl groups at the C2 position significantly influences the conformational equilibrium. In the chair conformation, substituents on the ring carbons can occupy either axial or equatorial positions. For the this compound molecule, both large ethyl groups are attached to the same carbon, leading to a preferred orientation that minimizes steric interactions with the rest of the ring.

Diagram of the Chair Conformation of this compound

Caption: Predominant chair conformation of the this compound ring.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the thioacetalization of a ketone (diethyl ketone) with 1,3-propanedithiol, typically in the presence of a Lewis or Brønsted acid catalyst.[2]

Reaction Scheme:

Diethyl Ketone + 1,3-Propanedithiol → this compound + H₂O

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

A general procedure for the synthesis of 1,3-dithianes involves the following steps[3]:

-

To a solution of diethyl ketone (1.0 equivalent) and 1,3-propanedithiol (1.1 equivalents) in a suitable solvent such as dichloromethane or chloroform, a catalytic amount of a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) is added at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the dithiane ring and the methyl and methylene protons of the two ethyl groups. The chemical shifts and coupling patterns provide information about the connectivity and the conformational environment of the protons.

Experimental Protocol for NMR Analysis:

-

Prepare a solution of the purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 200-220 ppm.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic C-H stretching and bending vibrations for the alkyl groups and C-S stretching vibrations.

Data Summary

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₆S₂ |

| Molecular Weight | 176.3 g/mol |

| CAS Number | 63882-91-7 |

| Predominant Conformation | Chair |

| Expected ¹³C NMR Shifts | |

| C2 (quaternary) | ~40-50 ppm (estimated from dimethyl analog) |

| C4, C6 (ring CH₂) | ~25-35 ppm |

| C5 (ring CH₂) | ~20-30 ppm |

| Ethyl CH₂ | ~30-40 ppm |

| Ethyl CH₃ | ~5-15 ppm |

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. The molecule adopts a stable chair conformation, a key determinant of its reactivity. The provided experimental protocols for synthesis and spectroscopic analysis offer a practical framework for researchers working with this and related compounds. Further computational and X-ray crystallographic studies would provide more precise quantitative data on its structural parameters, enhancing its application in rational molecular design and synthesis.

References

An In-depth Technical Guide on the Steric Effects of 2,2-Diethyl-1,3-dithiane Rings

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the profound steric influence of geminal diethyl groups at the C2 position of the 1,3-dithiane ring system. While 1,3-dithianes are pivotal in organic synthesis, particularly as acyl anion equivalents, the stereochemical consequences of bulky C2 substituents like diethyl groups are critical for controlling reaction pathways and molecular conformation. This document outlines the theoretical basis for these effects, presents frameworks for quantitative analysis, and provides detailed experimental protocols for investigation.

Introduction: The Significance of Steric Effects in 1,3-Dithianes

The 1,3-dithiane ring, a sulfur-containing six-membered heterocycle, typically adopts a chair conformation analogous to cyclohexane. The introduction of substituents at the C2 position is fundamental to its utility in C-C bond formation. The size and orientation of these substituents dictate the ring's conformational equilibrium, its reactivity, and the stereochemical outcome of its reactions.

A gem-diethyl group at the C2 position introduces significant steric strain. This phenomenon, an example of the Thorpe-Ingold effect , compresses the internal S-C-S bond angle and influences the adjacent C-S bond lengths and torsional angles. Understanding these steric effects is crucial for predicting and manipulating the behavior of these important synthetic intermediates.

Conformational Analysis of the 2,2-Diethyl-1,3-dithiane Ring

The chair conformation of the 1,3-dithiane ring is more flexible than that of cyclohexane due to longer C-S bonds (approx. 1.81 Å) and smaller C-S-C bond angles. However, the gem-diethyl group imposes rigid conformational constraints.

The primary steric interactions involving the diethyl groups are:

-

Gauche Interactions: Rotations around the C2-C(ethyl) bonds lead to gauche interactions between the ethyl groups and the sulfur atoms of the ring.

-

1,3-Diaxial Interactions: Although the diethyl groups are attached to the same carbon, their spatial arrangement can lead to repulsive interactions with axial protons at the C4 and C6 positions.

-

Ring Puckering: The steric bulk at C2 can flatten the chair conformation at the C2-S1-S3 end of the ring, affecting the overall ring geometry.

The logical relationship between the structural features and their conformational consequences is outlined below.

Caption: Logical flow from structural features to steric effects and conformational outcomes.

Quantitative Data Presentation

Precise quantitative data for the this compound system is not extensively available in public literature. The following tables provide a structured format for the key parameters that should be determined through computational modeling and experimental analysis (e.g., X-ray crystallography and NMR spectroscopy).

Table 1: Computed Conformational Energy and Geometric Parameters This table is designed to compare the ground-state geometry of this compound with its less bulky dimethyl analog and the parent dithiane.

| Compound | Parameter | Calculated Value | Method/Basis Set |

| This compound | Ground State Energy (kcal/mol) | Data to be populated | e.g., DFT/B3LYP/6-31G* |

| S1-C2-S3 Angle (°) | Data to be populated | " | |

| C4-C5-C6 Angle (°) | Data to be populated | " | |

| C2-S1 Bond Length (Å) | Data to be populated | " | |

| 2,2-Dimethyl-1,3-dithiane | Ground State Energy (kcal/mol) | Data to be populated | " |

| S1-C2-S3 Angle (°) | Data to be populated | " | |

| 1,3-Dithiane | Ground State Energy (kcal/mol) | Data to be populated | " |

| S1-C2-S3 Angle (°) | Data to be populated | " |

Table 2: Experimental NMR Spectroscopic Data This table outlines the key NMR shifts that would be observed and serve as experimental evidence for the compound's conformation.

| Compound | Nucleus | Ring Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| This compound | ¹H | C4/C6 (ax) | Data to be populated | Data to be populated |

| ¹H | C4/C6 (eq) | Data to be populated | Data to be populated | |

| ¹H | C5 (ax) | Data to be populated | Data to be populated | |

| ¹H | C5 (eq) | Data to be populated | Data to be populated | |

| ¹H | -CH₂- (ethyl) | Data to be populated | Data to be populated | |

| ¹H | -CH₃ (ethyl) | Data to be populated | Data to be populated | |

| ¹³C | C2 | Data to be populated | - | |

| ¹³C | C4/C6 | Data to be populated | - | |

| ¹³C | C5 | Data to be populated | - | |

| ¹³C | -CH₂- (ethyl) | Data to be populated | - | |

| ¹³C | -CH₃ (ethyl) | Data to be populated | - |

Steric Influence on Reactivity

The primary use of 1,3-dithianes in synthesis involves the deprotonation at C2 to form a nucleophilic carbanion. For a 2,2-disubstituted dithiane, this is not possible. However, the steric bulk of the diethyl groups significantly impacts other reactions, such as those involving modifications at other ring positions or reactions where the dithiane itself is a protecting group. The steric hindrance can:

-

Shield adjacent sites: The bulky diethyl groups can sterically hinder the approach of reagents to the sulfur atoms or adjacent ring carbons.

-

Influence deprotection rates: The stability conferred by the gem-diethyl group can affect the conditions required for the cleavage of the dithiane group to regenerate the carbonyl.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and conformational analysis of this compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from general methods for thioacetal formation.

-

Objective: To synthesize this compound from 3-pentanone and 1,3-propanedithiol.

-

Reagents:

-

3-Pentanone (1.0 eq)

-

1,3-Propanedithiol (1.1 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 3-pentanone in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 1,3-propanedithiol.

-

Slowly add BF₃·OEt₂ dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Conformational Analysis by NMR Spectroscopy

-

Objective: To characterize the solution-state conformation of this compound.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10-15 mg of purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Experiments to be Performed:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and coupling constants. The difference in chemical shifts between axial and equatorial protons at C4/C6 is indicative of a rigid chair conformation.

-

¹³C NMR (with DEPT): Identify all unique carbon signals and determine the number of attached protons.

-

COSY (Correlation Spectroscopy): Identify proton-proton coupling networks, confirming the connectivity of the ring protons and the ethyl groups.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons. This can help confirm the assignment of the quaternary C2 carbon.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional, for advanced analysis) Identify through-space interactions. NOEs between the ethyl protons and the axial protons on C4/C6 would provide definitive evidence of their spatial proximity and confirm the chair conformation.

-

The workflow for synthesizing and analyzing the target compound is visualized below.

Caption: Experimental workflow for synthesis and analysis of this compound.

Conclusion

The steric effects of gem-diethyl groups at the C2 position of a 1,3-dithiane ring are significant drivers of its molecular conformation and reactivity. These effects, rooted in the Thorpe-Ingold principle, lead to a more rigid and potentially strained chair conformation. While specific experimental data for this compound is sparse, the principles outlined in this guide, along with the detailed protocols for synthesis and analysis, provide a robust framework for researchers to investigate these phenomena. Such studies are essential for the rational design of synthetic pathways and the development of new chemical entities where stereochemical control is paramount.

The Dawn of Umpolung: Early Studies and Discovery of Substituted 1,3-Dithianes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and development of substituted 1,3-dithianes marked a paradigm shift in organic synthesis, introducing the concept of "umpolung" or the reversal of carbonyl reactivity. This innovation, pioneered by E.J. Corey and Dieter Seebach, transformed the way chemists approached the construction of complex organic molecules by enabling the use of a carbonyl carbon as a nucleophile. This technical guide delves into the seminal early studies that established 1,3-dithianes as versatile synthetic intermediates, providing a comprehensive overview of the foundational experimental protocols, quantitative data from these pioneering works, and the logical workflows that underpin this powerful methodology.

The Genesis of a New Synthetic Strategy: The Corey-Seebach Reaction

The groundbreaking work of E.J. Corey and Dieter Seebach in the mid-1960s laid the foundation for the use of 1,3-dithianes in organic synthesis.[1] Their key insight was the recognition that the C-2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium.[2] This deprotonation generates a nucleophilic carbanion, a "masked" acyl anion, which can then react with a variety of electrophiles. This process effectively inverts the normal electrophilic nature of the carbonyl carbon from which the dithiane is derived, a concept termed "umpolung".[3]

The overall synthetic sequence, now famously known as the Corey-Seebach reaction, can be broken down into three principal stages:

-

Formation of the 1,3-Dithiane: An aldehyde is reacted with 1,3-propanedithiol, typically in the presence of an acid catalyst, to form the corresponding 1,3-dithiane.[4]

-

Deprotonation and Alkylation: The 1,3-dithiane is treated with a strong base, most commonly n-butyllithium, to generate the 2-lithio-1,3-dithiane. This powerful nucleophile is then reacted with an electrophile to form a new carbon-carbon bond at the C-2 position.

-

Hydrolysis (Deprotection): The substituted 1,3-dithiane is hydrolyzed to regenerate the carbonyl group, yielding a ketone or aldehyde.[3]

This revolutionary strategy opened up new avenues for the synthesis of a wide array of organic molecules, including ketones, α-hydroxy ketones, and 1,2-diketones, which were often challenging to prepare using traditional methods.[5]

Experimental Protocols: A Guide to the Foundational Techniques

The following sections provide detailed experimental protocols for the key steps in the synthesis and utilization of substituted 1,3-dithianes, based on the early work of Corey and Seebach.

Preparation of 1,3-Dithiane

General Procedure:

A solution of an aldehyde and a slight excess of 1,3-propanedithiol in a suitable solvent (e.g., chloroform or benzene) is treated with a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid). The reaction mixture is typically stirred at room temperature until the formation of the dithiane is complete, often monitored by the disappearance of the aldehyde starting material. The reaction is then quenched, and the product is isolated and purified by distillation or crystallization.

Generation of 2-Lithio-1,3-dithiane and Subsequent Alkylation

General Procedure:

A solution of the 1,3-dithiane in an anhydrous ethereal solvent, most commonly tetrahydrofuran (THF), is cooled to a low temperature (typically -20 to -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexane is then added dropwise, resulting in the formation of the 2-lithio-1,3-dithiane. The reaction mixture is stirred at low temperature for a period of time to ensure complete deprotonation. The electrophile is then added, and the reaction is allowed to proceed, often with gradual warming to room temperature. The reaction is quenched with water, and the product is extracted, dried, and purified.

Hydrolysis of 2-Substituted 1,3-Dithianes

General Procedure:

The hydrolysis of the dithiane to regenerate the carbonyl functionality was a critical step in the overall sequence. Early methods often employed mercury(II) salts due to the high affinity of mercury for sulfur. A common procedure involves treating the 2-substituted 1,3-dithiane with mercury(II) chloride and a carbonate base (e.g., cadmium carbonate or calcium carbonate) in an aqueous organic solvent mixture (e.g., aqueous acetone or methanol). The reaction mixture is typically heated to reflux to drive the reaction to completion. The insoluble mercury salts are then removed by filtration, and the carbonyl product is isolated from the filtrate.

Quantitative Data from Early Studies

The following tables summarize the quantitative data, including reaction yields and conditions, from the seminal publications on the discovery and development of substituted 1,3-dithianes.

Table 1: Alkylation of 2-Lithio-1,3-dithiane with Alkyl Halides

| Electrophile (RX) | Product (R) | Reaction Conditions | Yield (%) | Reference |

| n-Butyl bromide | n-Butyl | THF, -20 °C to 25 °C, 12 h | 85 | [6] |

| Benzyl chloride | Benzyl | THF, -20 °C to 25 °C, 12 h | 90 | [6] |

| Isopropyl bromide | Isopropyl | THF, -20 °C to 25 °C, 24 h | 65 | [6] |

| tert-Butyl chloride | tert-Butyl | THF, -20 °C to 25 °C, 48 h | Low | [6] |

| Allyl bromide | Allyl | THF, -78 °C to 25 °C, 2 h | 88 | [6] |

Table 2: Reaction of 2-Lithio-1,3-dithiane with Epoxides

| Epoxide | Product | Reaction Conditions | Yield (%) | Reference |

| Ethylene oxide | 2-(2-Hydroxyethyl)-1,3-dithiane | THF, -20 °C to 25 °C, 12 h | 82 | [6] |

| Propylene oxide | 2-(2-Hydroxypropyl)-1,3-dithiane | THF, -20 °C to 25 °C, 12 h | 80 | [6] |

| Cyclohexene oxide | 2-(2-Hydroxycyclohexyl)-1,3-dithiane | THF, -20 °C to 25 °C, 15 h | 85 | [6] |

Table 3: Reaction of 2-Lithio-1,3-dithiane with Carbonyl Compounds

| Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | THF, -78 °C to 25 °C, 2 h | 92 | [6] |

| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | THF, -78 °C to 25 °C, 1 h | 95 | [6] |

| Acetone | 2-(2-Hydroxypropan-2-yl)-1,3-dithiane | THF, -78 °C to 25 °C, 1 h | 88 | [6] |

Table 4: Hydrolysis of 2-Substituted 1,3-Dithianes

| 2-Substituted 1,3-Dithiane | Carbonyl Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Butyl-1,3-dithiane | Pentanal | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 85 | [6] |

| 2-Benzyl-1,3-dithiane | Phenylacetaldehyde | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 90 | [6] |

| 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 1-Hydroxycyclohexanecarbaldehyde | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 88 | [6] |

Spectroscopic Data of Key 1,3-Dithiane Derivatives

The characterization of the novel dithiane intermediates and products was crucial in these early studies. The following table provides representative spectroscopic data for some key 1,3-dithiane derivatives.

Table 5: Spectroscopic Data for Selected 1,3-Dithiane Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 1,3-Dithiane | 2.13 (quintet, 2H), 2.86 (t, 4H), 3.88 (s, 2H) | 25.9, 30.1, 32.2 | 2920, 1420, 1275, 905 |

| 2-Butyl-1,3-dithiane | 0.91 (t, 3H), 1.2-1.7 (m, 4H), 1.8-2.2 (m, 2H), 2.8-3.0 (m, 4H), 4.05 (t, 1H) | 13.9, 22.5, 31.8, 36.4, 32.1, 47.5 | 2950, 2920, 1455, 1270 |

| 2-Phenyl-1,3-dithiane | 2.0-2.3 (m, 2H), 2.8-3.1 (m, 4H), 5.15 (s, 1H), 7.2-7.5 (m, 5H) | 25.8, 32.5, 51.9, 127.8, 128.4, 128.9, 140.2 | 3050, 2920, 1490, 1450, 690 |

Logical Relationships in Dithiane Chemistry

The synthetic utility of 1,3-dithianes stems from a logical sequence of reactions that manipulate the reactivity of a carbonyl equivalent. This workflow can be visualized as a signaling pathway in which each step enables the next, ultimately leading to the desired molecular architecture.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthetic applications of 2-chloro-1,3-dithiane. Preparation of ketene dithioacetals. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2,2-Diethyl-1,3-dithiane Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2,2-diethyl-1,3-dithiane under a range of acidic and basic conditions. This information is critical for its application as a protective group in multi-step organic synthesis and for understanding its reactivity profile in various chemical environments.

Core Concepts of 1,3-Dithiane Stability

1,3-Dithianes are cyclic thioacetals renowned for their considerable stability, which makes them effective protecting groups for carbonyl compounds.[1] Generally, they are resistant to a wide array of nucleophilic and basic reagents, as well as many acidic conditions under which analogous oxygen acetals would readily cleave. However, their stability is not absolute and is dependent on the specific conditions employed.

Under acidic conditions , the stability of the 1,3-dithiane ring is substantial, though cleavage (deprotection) can be induced, often requiring harsh conditions or specific reagents. The mechanism of acid-catalyzed hydrolysis for some derivatives, such as 2-aryl-2-phenyl-1,3-dithianes, has been studied, providing insight into the reaction kinetics.[2]

Under basic conditions , the 1,3-dithiane ring is exceptionally stable. The primary reactivity in the presence of strong bases, such as n-butyllithium, is the deprotonation of the C2 position if a proton is present. For a 2,2-disubstituted dithiane like this compound, this pathway is blocked, rendering it highly stable in the presence of strong bases.

Stability Profile of this compound

The presence of two ethyl groups at the C2 position of the 1,3-dithiane ring significantly influences its stability. This substitution prevents deprotonation at the C2 position, a key reaction pathway for unsubstituted or monosubstituted dithianes under strong basic conditions.

Acidic Stability

Illustrative Data on Acidic Stability

The following table presents hypothetical data representing the percentage of this compound remaining after incubation under various acidic conditions at 25°C. This data is for illustrative purposes to demonstrate a typical stability profile.

| Acid Condition | Concentration | Time (hours) | % Remaining (Hypothetical) |

| Acetic Acid | 1 M | 24 | >99% |

| Hydrochloric Acid | 0.1 M | 24 | 98% |

| Hydrochloric Acid | 1 M | 24 | 85% |

| Trifluoroacetic Acid | 1 M | 24 | 70% |

| Polyphosphoric Acid/Acetic Acid | N/A | 8 | <10% (cleavage conditions)[1] |

Basic Stability

This compound is highly stable under a wide range of basic conditions. The absence of a proton at the C2 position prevents deprotonation and subsequent reactions that are characteristic of other 1,3-dithianes (e.g., the Corey-Seebach reaction).[3] It is resistant to common bases such as alkali metal hydroxides, alkoxides, and amines. Even in the presence of very strong bases like organolithium reagents, the dithiane core remains intact.

Illustrative Data on Basic Stability

The following table presents hypothetical data representing the percentage of this compound remaining after incubation under various basic conditions at 25°C. This data is for illustrative purposes.

| Base Condition | Concentration | Time (hours) | % Remaining (Hypothetical) |

| Sodium Hydroxide | 1 M | 72 | >99% |

| Sodium Methoxide | 1 M in Methanol | 72 | >99% |

| n-Butyllithium | 1.2 eq in THF | 24 | >99% |

| Lithium Diisopropylamide | 1.2 eq in THF | 24 | >99% |

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound.

Protocol 1: Acidic Stability Testing

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or dioxane) at a known concentration (e.g., 10 mg/mL).

-

Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to a larger volume of the desired aqueous acidic solution (e.g., 0.1 M HCl, 1 M HCl, 1 M H₂SO₄) to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Incubation: Incubate the vials at a constant temperature (e.g., 25°C, 50°C).

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.

-

Extraction: Extract the this compound from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: Analyze the concentration of this compound in the organic extract using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

Protocol 2: Basic Stability Testing

-

Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic stability protocol.

-

Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to a larger volume of the desired aqueous or alcoholic basic solution (e.g., 1 M NaOH, 1 M NaOMe in methanol). For organolithium bases, the reaction is typically conducted under anhydrous conditions in an inert solvent like THF.

-

Incubation: Incubate the vials at a constant temperature.

-

Time Points: At specified time intervals, withdraw an aliquot from each vial.

-

Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., dilute HCl or ammonium chloride solution).

-

Extraction: Extract the this compound from the solution.

-

Analysis: Analyze the concentration of this compound as described in the acidic stability protocol.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways for this compound under forcing acidic conditions and its general inertness under basic conditions.

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Stability of this compound under strong basic conditions.

Conclusion

This compound is a robust protecting group that exhibits high stability under a broad range of basic conditions and moderate stability in acidic environments. Its stability can be attributed to the inherent properties of the 1,3-dithiane ring and the presence of the 2,2-diethyl substitution, which prevents C2 deprotonation. While generally stable to acid, cleavage can be effected under specific, often harsh, conditions, allowing for its removal when required in a synthetic sequence. The provided protocols offer a framework for the quantitative assessment of its stability in various chemical environments, which is essential for its effective implementation in complex organic synthesis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Corey-Seebach Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Deprotonation of 2,2-Diethyl-1,3-dithiane with n-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the deprotonation of 2,2-diethyl-1,3-dithiane using n-butyllithium (n-BuLi). This reaction is a key step in the utilization of 1,3-dithianes as "umpolung" reagents, enabling the synthesis of complex carbonyl compounds. Due to the absence of acidic protons at the 2-position, deprotonation occurs at the 4-position of the dithiane ring, yielding a nucleophilic carbanion that can react with various electrophiles. This protocol outlines the necessary reagents, equipment, and procedural steps to successfully perform this lithiation, along with data presentation and visualizations to aid in understanding and execution.

Introduction

The deprotonation of 1,3-dithianes is a fundamental transformation in modern organic synthesis, central to the Corey-Seebach reaction. This "umpolung" or reversal of polarity of the carbonyl group allows for the formation of acyl anion equivalents, which are powerful nucleophiles for carbon-carbon bond formation.[1][2][3] While the deprotonation of 1,3-dithiane and its 2-substituted derivatives at the C-2 position is well-documented, the case of 2,2-disubstituted dithianes, such as this compound, presents a different regiochemical outcome.

In the absence of protons at the C-2 position, a strong base like n-butyllithium will abstract a proton from one of the methylene groups adjacent to the sulfur atoms (C-4 or C-6). The resulting lithiated species is a versatile intermediate for the synthesis of a variety of organic molecules, including ketones, alpha-hydroxy ketones, and other functionalized carbonyl compounds after subsequent reaction with an electrophile and deprotection of the dithiane.[4] The stability of the resulting carbanion is attributed to the presence of the adjacent sulfur atoms.[2]

Reaction and Mechanism

The deprotonation of this compound with n-butyllithium proceeds via an acid-base reaction where the n-butyl anion acts as a strong base to abstract a proton from the C-4 (or C-6) position of the dithiane ring.

Reaction Scheme:

The reaction is typically carried out in an inert, anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the deprotonation of 1,3-dithiane derivatives, which can be used as a guideline for the deprotonation of this compound. Please note that optimal conditions may vary and should be determined empirically.

| Parameter | Value | Reference |

| Substrate | This compound | - |

| Reagent | n-Butyllithium (n-BuLi) | [4] |

| Stoichiometry (n-BuLi:dithiane) | 1.0 - 1.2 equivalents | General Practice |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |

| Concentration | 0.1 - 0.5 M | General Practice |

| Reaction Temperature | -78 °C to -20 °C | [4] |

| Reaction Time | 1 - 4 hours | General Practice |

| Yield of Lithiated Species | Typically high (>90%), used in situ | General Practice |

Experimental Protocol

This protocol describes a general procedure for the deprotonation of this compound with n-butyllithium.

Materials:

-

This compound

-

n-Butyllithium (solution in hexanes, concentration predetermined by titration)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Quenching agent (e.g., D₂O, an alkyl halide, or a carbonyl compound)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox

-

Round-bottom flask with a magnetic stir bar

-

Syringes and needles

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Apparatus Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to an argon or nitrogen line. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

-

Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (to achieve a concentration of 0.1-0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (1.0-1.2 eq) in hexanes to the stirred dithiane solution via syringe over a period of 15-30 minutes. Maintain the temperature below -70 °C during the addition. The formation of the lithiated species may be indicated by a slight color change.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to -20 °C and stir for an additional 1-2 hours to ensure complete deprotonation.

-

Reaction with Electrophile (Example): Cool the solution back to -78 °C. Slowly add the desired electrophile (e.g., an alkyl halide, 1.0-1.1 eq) neat or as a solution in anhydrous THF.

-

Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the deprotonation of this compound.

Logical Relationship of Deprotonation and Functionalization

Caption: Logical steps from starting material to the functionalized product.

References

- 1. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 2. Pot-Economy Autooxidative Condensation of 2-Aryl-2-lithio-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 2,2-Diethyl-1,3-dithiane as a Bulky Acyl Anion Equivalent

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2-Diethyl-1,3-dithiane serves as a protective group for diethyl ketone and represents a key intermediate in the synthesis of more complex molecules. As a dithioacetal, it is highly stable under both acidic and basic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be manipulated without affecting the carbonyl moiety. The inherent stability of the dithiane group allows for a wide range of chemical transformations to be performed on other parts of a molecule, with the carbonyl group safely masked. This document provides detailed application notes and protocols for the synthesis and deprotection of this compound, highlighting its role as a bulky protecting group.

While the parent 1,3-dithiane is a well-known acyl anion equivalent upon deprotonation at the C2 position, it is crucial to note that this compound, being a ketal, lacks an acidic proton at this position. Therefore, its primary role is not as a nucleophile for further alkylation, but as a robust protecting group for a hindered ketone.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆S₂ |

| Molecular Weight | 176.3 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | 63882-91-7 |

| Appearance | Colorless oil or solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formation of this compound from diethyl ketone and 1,3-propanedithiol, a common method for the synthesis of 1,3-dithianes.[2]

Materials:

-

Diethyl ketone

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Glacial acetic acid

-

Chloroform (CHCl₃)

-

10% Aqueous potassium hydroxide (KOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of boron trifluoride diethyl etherate (1.1 eq) in glacial acetic acid (2 volumes) and chloroform (4 volumes).

-

Addition of Reactants: Heat the solution to reflux with vigorous stirring. Separately, prepare a solution of 1,3-propanedithiol (1.0 eq) and diethyl ketone (1.1 eq) in chloroform (15 volumes). Add this solution dropwise to the refluxing reaction mixture over a period of 8 hours.

-

Work-up: After the addition is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash successively with water (4 x 2 volumes), 10% aqueous potassium hydroxide (2 x 3 volumes), and again with water (2 x 2 volumes).

-

Isolation of Product: Dry the organic layer over anhydrous potassium carbonate. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.

-

Purification (Optional): The crude product can be purified by recrystallization from methanol or by distillation under reduced pressure. For recrystallization, dissolve the residue in a minimal amount of hot methanol, filter while hot, and allow to cool slowly. Collect the crystals by filtration and dry under vacuum.

Diagrams

Synthesis of this compound

Caption: Synthesis of this compound.

Protocol 2: Deprotection of this compound

The cleavage of the dithiane group to regenerate the parent carbonyl compound can be challenging, especially for sterically hindered substrates. A variety of methods have been developed for this transformation.[3][4] Below is a general protocol using mercury(II) nitrate trihydrate, which is effective for a range of dithianes.[3]

Materials:

-

This compound derivative

-

Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)

-

Mortar and pestle

-

Ethanol or Acetonitrile

-

Silica gel for flash chromatography

-

TLC plates

Procedure:

-

Reaction Setup: In a mortar, place the this compound derivative (1 mmol).

-

Addition of Reagent: Add mercury(II) nitrate trihydrate (2 mmol) to the mortar.

-

Reaction: Grind the mixture with a pestle at room temperature for 1-4 minutes. Monitor the reaction progress by TLC until the starting material has disappeared.

-

Work-up: Once the reaction is complete, wash the mixture with ethanol or acetonitrile (5 mL) and filter to remove the mercury salts.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure diethyl ketone derivative.

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.

Alternative Deprotection Methods

A variety of reagents can be employed for the deprotection of 1,3-dithianes. The choice of reagent often depends on the other functional groups present in the molecule.

| Reagent/Conditions | Advantages | Disadvantages |

| HgCl₂/CaCO₃, aq. CH₃CN | Effective for many substrates. | Highly toxic mercury salts. |

| N-Bromosuccinimide (NBS), aq. acetone | Milder than mercury-based methods. | Can react with other sensitive functional groups. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Fast and efficient. | Can be expensive. |

| Iodine, aq. THF | Mild conditions. | May not be effective for all substrates. |

| Selectfluor™ | Very mild and fast. | Reagent can be costly. |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Chemoselective for dithianes over dithiolanes.[5] | Can be sensitive to steric hindrance. |

Diagrams

Deprotection of this compound

Caption: Deprotection of this compound.

Application in Synthesis

The primary application of this compound is the protection of the carbonyl group of diethyl ketone. This is particularly useful in complex syntheses where the ketone functionality needs to be preserved while other parts of the molecule undergo reaction. The bulky diethyl groups at the C2 position provide significant steric hindrance, which can influence the reactivity of adjacent functional groups and provide a degree of stereochemical control in certain reactions.

Logical Relationship: Role as a Protecting Group

References

- 1. m.youtube.com [m.youtube.com]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: The Role of 2,2-Diethyl-1,3-dithiane in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dithiane functional group is a cornerstone in modern organic synthesis, primarily utilized as a protecting group for carbonyl compounds and as a masked acyl anion for carbon-carbon bond formation—a concept known as "umpolung" reactivity. This versatility has led to its widespread application in the total synthesis of numerous complex natural products. However, a thorough review of the scientific literature indicates that while the parent 1,3-dithiane and its C2-monosubstituted derivatives are frequently employed, the use of 2,2-diethyl-1,3-dithiane in the total synthesis of natural products is not prominently documented. Its structure, with two ethyl groups at the C2 position, precludes its use as an acyl anion equivalent, limiting its function solely to that of a protecting group for diethyl ketone. This document provides a comprehensive overview of the general application of 2,2-disubstituted 1,3-dithianes as protecting groups, including detailed experimental protocols for their formation and cleavage, and contextualizes their potential, albeit underexploited, role in complex synthetic endeavors.

Introduction to 1,3-Dithianes in Natural Product Synthesis

The utility of 1,3-dithianes in organic synthesis was pioneered by Corey and Seebach, and they have since become indispensable tools. Their stability to a wide range of reaction conditions, including acidic and basic environments, makes them excellent protecting groups for aldehydes and ketones.[1][2] Furthermore, the acidity of the C2 protons in 1,3-dithiane (pKa ≈ 31) allows for deprotonation with strong bases like n-butyllithium, generating a nucleophilic carbanion that can react with various electrophiles.[3][4] This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful strategy for the construction of complex carbon skeletons found in many natural products.[2][5]

In the case of 2,2-disubstituted 1,3-dithianes, such as this compound, the absence of a proton at the C2 position means they cannot participate in "umpolung" chemistry. Their role is exclusively as a protective group for ketones.

Synthesis of 2,2-Disubstituted-1,3-dithianes

The formation of a 2,2-disubstituted-1,3-dithiane involves the acid-catalyzed reaction of a ketone with 1,3-propanedithiol.

General Experimental Protocol: Thioacetalization of a Ketone

This protocol describes the general procedure for the protection of a ketone, such as diethyl ketone, to form the corresponding this compound.

Materials:

-

Ketone (e.g., diethyl ketone, 1.0 equiv)

-

1,3-Propanedithiol (1.1 equiv)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equiv)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of the ketone in the anhydrous solvent at 0 °C, add 1,3-propanedithiol.

-

Add the acid catalyst dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by distillation.

Quantitative Data for Thioacetalization Reactions

| Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexanone | I₂ (0.1 equiv) | CH₂Cl₂ | 1.5 | 95 | [4] |

| Acetophenone | Y(OTf)₃ (cat.) | Neat | 0.5 | 92 | [4] |

| 4-tert-Butylcyclohexanone | H₃PW₁₂O₄₀ | Neat | 2 | 98 | [4] |

Diagram of the General Workflow for Dithiane Protection

Caption: Workflow for the protection of a ketone as a 2,2-disubstituted-1,3-dithiane.

Deprotection of 2,2-Disubstituted-1,3-dithianes

The cleavage of the dithiane group to regenerate the carbonyl is a critical step. Various methods have been developed, as the high stability of the dithiane can make this transformation challenging.

General Experimental Protocol: Oxidative Deprotection

This protocol describes a common method for the deprotection of 2,2-disubstituted-1,3-dithianes using an oxidative cleavage.

Materials:

-

2,2-Disubstituted-1,3-dithiane (1.0 equiv)

-

Oxidizing agent (e.g., N-bromosuccinimide (NBS), bis(trifluoroacetoxy)iodobenzene (PIFA))

-

Aqueous organic solvent (e.g., acetone/water, acetonitrile/water)

-

Sodium thiosulfate solution (for quenching NBS)

-

Saturated sodium bicarbonate solution

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 2,2-disubstituted-1,3-dithiane in the aqueous organic solvent.

-

Cool the solution to 0 °C.

-

Add the oxidizing agent portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, quench the excess oxidizing agent (e.g., with sodium thiosulfate solution if using NBS).

-

Add saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extract the mixture with the chosen extraction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Quantitative Data for Dithiane Deprotection Reactions

| Dithiane Derivative | Reagent | Solvent | Time | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiane | SbCl₅ | CH₂Cl₂ | 5 min | 92 | [6] |

| 2,2-Diphenyl-1,3-dithiane | Methylene Green, hv, O₂ | CH₃CN | 4 h | 95 | [6] |

| Various dithianes | Polyphosphoric Acid/Acetic Acid | Neat | 3-8 h | 73-95 | [7] |

Diagram of the General Signaling Pathway for Deprotection

Caption: Conceptual pathway for the deprotection of a 2,2-disubstituted-1,3-dithiane.

Application in the Synthesis of Natural Product Intermediates

While no direct total syntheses employing this compound have been identified, the protection of a diethyl ketone moiety could be crucial in multi-step syntheses of complex molecules where this structural unit is present. For instance, in the synthesis of fragments of polyketide natural products or certain alkaloids, the temporary masking of a ketone is often necessary to allow for selective transformations elsewhere in the molecule.

One area where dithiane chemistry has been pivotal is in the synthesis of insect pheromones. For example, the synthesis of exo-brevicomin, a pheromone of the Western pine beetle, involves intermediates that could conceptually be derived from precursors protected as dithianes.[2][8][9] Although specific syntheses of exo-brevicomin do not detail the use of this compound, the general strategy of using dithianes to construct key fragments is well-established in pheromone synthesis.

Conclusion

This compound serves as a specific protecting group for diethyl ketone. While the broader class of 1,3-dithianes is of immense importance in the total synthesis of natural products, the application of this particular derivative is not well-documented in this context. This may be due to the relatively infrequent occurrence of an unfunctionalized diethyl ketone moiety in complex natural product targets or the preference for other protecting group strategies. Nevertheless, the protocols for the formation and cleavage of 2,2-disubstituted dithianes are robust and provide a reliable method for the protection of ketones. For researchers encountering a diethyl ketone in a synthetic route towards a natural product or a drug candidate, the use of this compound as a protecting group remains a viable and effective strategy. The provided protocols offer a solid foundation for the application of this chemistry in complex synthetic challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. google.com [google.com]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Stereoselective synthesis of either (±)-exo- or (±)-endo-brevicomin via hydride reduction of a 2-acylpyranyl intermediate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. The Pherobase Synthesis - exo-brevicomin | C9H16O2 [pherobase.com]

Application Notes and Protocols: Thioacetalization of Diethyl Ketone with 1,3-Propanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the thioacetalization of diethyl ketone with 1,3-propanedithiol to synthesize 2,2-diethyl-1,3-dithiane. This reaction is a fundamental method for the protection of the carbonyl group in diethyl ketone, a common transformation in organic synthesis. The resulting 1,3-dithiane is a versatile intermediate, notably utilized in umpolung strategies to reverse the polarity of the carbonyl carbon. The protocol herein describes a common and effective method using boron trifluoride etherate as a Lewis acid catalyst.

Introduction

The protection of carbonyl groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. Thioacetalization, the conversion of a carbonyl compound to a thioacetal, offers a robust alternative to acetal formation, providing enhanced stability under acidic conditions. The reaction of diethyl ketone with 1,3-propanedithiol yields a cyclic thioacetal, this compound. This transformation is typically facilitated by a Lewis acid or Brønsted acid catalyst. The resulting 1,3-dithiane moiety is not only an excellent protecting group but also a key functional group in C-C bond formation through the Corey-Seebach reaction.

Reaction Scheme

Caption: General reaction scheme for the thioacetalization of diethyl ketone.

Data Presentation

While a specific literature source detailing the precise yield for the thioacetalization of diethyl ketone with 1,3-propanedithiol using a specific catalyst and set of conditions remains elusive in broad searches, the following table outlines the expected reagents and their properties, which are critical for designing and understanding the experiment. General yields for thioacetalization of unhindered ketones are often high, typically exceeding 80%.

| Reagent/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |

| Diethyl Ketone | 86.13 | 0.814 | 102 | Starting material. |

| 1,3-Propanedithiol | 108.23 | 1.078 | 169 | Thiol reagent; possesses a strong, unpleasant odor. |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 1.15 | 126 | Lewis acid catalyst; moisture sensitive. |

| This compound | 176.35 | - | - | Product. |

| Dichloromethane (CH₂Cl₂) | 84.93 | 1.326 | 39.6 | Common reaction solvent. |

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₈H₁₆S₂ |

| Molar Mass | 176.35 g/mol |

| ¹H NMR | Predicted shifts: δ (ppm) ~1.80-2.00 (m, 2H, -SCH₂CH₂ CH₂S-), ~2.80-3.00 (m, 4H, -SCH₂ CH₂CH₂ S-), ~1.70-1.90 (q, 4H, -CH₂ CH₃), ~0.90-1.10 (t, 6H, -CH₂CH₃ ) |

| ¹³C NMR | Predicted shifts: δ (ppm) ~8-10 (-CH₂C H₃), ~30-35 (-C H₂CH₃), ~25-30 (-SCH₂C H₂CH₂S-), ~60-70 (-C (CH₂CH₃)₂) |

Experimental Protocol

This protocol is a general procedure based on established methods for the thioacetalization of ketones using boron trifluoride etherate. Researchers should optimize reaction conditions as necessary.

Materials:

-

Diethyl ketone

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add diethyl ketone (1.0 eq) and anhydrous dichloromethane.

-

Addition of Reagents: Add 1,3-propanedithiol (1.0-1.2 eq) to the solution.

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (0.1-0.5 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Safety Precautions:

-

1,3-Propanedithiol has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Boron trifluoride etherate is corrosive and moisture-sensitive. Handle with care using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle in a fume hood.

Mandatory Visualizations

Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,2-Diethyl-1,3-dithiane Alkylation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 2,2-diethyl-1,3-dithiane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of this compound?

The alkylation of this compound follows the principles of the Corey-Seebach reaction. It involves the deprotonation of the C2-proton of the dithiane ring using a strong base, typically n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This lithiated intermediate then reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the C2 position.

Q2: Why is the C2-proton of this compound acidic enough to be removed by n-BuLi?

The acidity of the C2-proton is a key feature of the 1,3-dithiane system. The adjacent sulfur atoms stabilize the resulting carbanion through inductive effects and d-orbital overlap. This stabilization lowers the pKa of the C2-proton sufficiently for it to be abstracted by a strong organolithium base like n-BuLi.

Q3: What are the primary challenges when alkylating a sterically hindered substrate like this compound?

The two ethyl groups at the C2 position introduce significant steric hindrance. This can lead to several challenges:

-

Slower Deprotonation: The bulky ethyl groups may impede the approach of the n-BuLi base to the C2-proton, potentially requiring longer reaction times or slightly higher temperatures for complete lithiation.

-

Reduced Nucleophilicity: The steric bulk around the carbanion can hinder its attack on the electrophile, possibly leading to lower reaction rates and yields.

-

Competing Side Reactions: If the deprotonation or alkylation is slow, side reactions such as the reaction of n-BuLi with the solvent (e.g., THF) or the electrophile can become more prominent.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete deprotonation. 2. Inactive n-BuLi. 3. Poor quality alkyl halide. 4. Reaction temperature too low/high. 5. Steric hindrance preventing alkylation. | 1. Increase deprotonation time or use a slight excess of n-BuLi (1.1-1.2 equivalents). Consider the addition of TMEDA to enhance the reactivity of n-BuLi. 2. Titrate the n-BuLi solution before use to determine its exact concentration. 3. Use a freshly distilled or purified alkyl halide. Alkyl iodides are generally more reactive than bromides or chlorides. 4. Optimize the temperature for both deprotonation (typically -78 °C to -40 °C) and alkylation (can vary, may require warming to room temperature). 5. Use a less sterically demanding primary alkyl halide. |

| Formation of Side Products | 1. Reaction of n-BuLi with the solvent (THF). 2. Wurtz-type coupling of the alkyl halide. 3. Elimination reaction of the alkyl halide. | 1. Maintain a low temperature (-78 °C) during the deprotonation and addition of n-BuLi to minimize reaction with THF. 2. Add the alkyl halide slowly at a low temperature to keep its concentration low and minimize self-coupling. 3. Use a primary alkyl halide, as secondary and tertiary halides are more prone to elimination. |